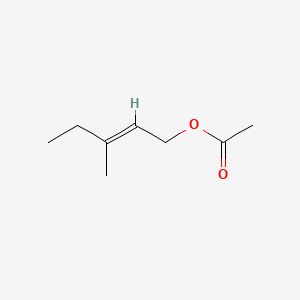![molecular formula C36H26 B14745640 1-Phenyl-4-[2-[2-(4-phenylphenyl)phenyl]phenyl]benzene CAS No. 5080-61-5](/img/structure/B14745640.png)
1-Phenyl-4-[2-[2-(4-phenylphenyl)phenyl]phenyl]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Phenyl-4-[2-[2-(4-phenylphenyl)phenyl]phenyl]benzene is a complex organic compound characterized by its multiple phenyl groups. This compound belongs to the class of aromatic hydrocarbons, which are known for their stability and unique chemical properties due to the presence of conjugated pi-electron systems.
准备方法
The synthesis of 1-Phenyl-4-[2-[2-(4-phenylphenyl)phenyl]phenyl]benzene typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of aryl halides with aryl boronic acids in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene, under an inert atmosphere . Industrial production methods may involve similar coupling reactions but on a larger scale, with optimizations for yield and purity.
化学反应分析
1-Phenyl-4-[2-[2-(4-phenylphenyl)phenyl]phenyl]benzene undergoes various types of chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxygenated derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the aromatic rings.
科学研究应用
1-Phenyl-4-[2-[2-(4-phenylphenyl)phenyl]phenyl]benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules that can interact with specific biological targets.
作用机制
The mechanism of action of 1-Phenyl-4-[2-[2-(4-phenylphenyl)phenyl]phenyl]benzene involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to specific physiological effects. The pathways involved can include signal transduction mechanisms where the compound modulates the activity of proteins involved in cellular signaling .
相似化合物的比较
1-Phenyl-4-[2-[2-(4-phenylphenyl)phenyl]phenyl]benzene can be compared with other similar aromatic compounds:
Biphenyl: Consists of two phenyl groups connected by a single bond. It is simpler and less sterically hindered compared to this compound.
Terphenyl: Contains three phenyl groups connected linearly. It shares some structural similarities but lacks the complexity of the four-phenyl system.
Para-Quaterphenyl: Consists of four phenyl groups connected in a linear fashion.
This compound stands out due to its unique structure, which imparts distinct chemical and physical properties, making it valuable for various applications.
属性
CAS 编号 |
5080-61-5 |
|---|---|
分子式 |
C36H26 |
分子量 |
458.6 g/mol |
IUPAC 名称 |
1-phenyl-4-[2-[2-(4-phenylphenyl)phenyl]phenyl]benzene |
InChI |
InChI=1S/C36H26/c1-3-11-27(12-4-1)29-19-23-31(24-20-29)33-15-7-9-17-35(33)36-18-10-8-16-34(36)32-25-21-30(22-26-32)28-13-5-2-6-14-28/h1-26H |
InChI 键 |
YPDFFIAAXRWYAK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=CC=C3C4=CC=CC=C4C5=CC=C(C=C5)C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl hydroxy[4-(propan-2-yl)phenyl]acetate](/img/structure/B14745557.png)
![(2S)-2-[(2R)-2-[(R)-[(2S)-1-[(3R,4S,5S)-4-[(2S)-2-[(2S)-2-[6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-methylhexanamido]-3-methylbutanamido]-N,3-dimethylbutanamido]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl](methoxy)methyl]propanamido]-3-phenylpropanoic](/img/structure/B14745580.png)
![4-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]-N-phenylbenzene-1-sulfonamide](/img/structure/B14745588.png)



![[(3-Bromobutan-2-yl)sulfonyl]benzene](/img/structure/B14745612.png)






![[1,1'-Biphenyl]-3,4'-diaMine, N3,N4'-bis[4'-(diphenylaMino)[1,1'-biphenyl]-4-yl]-N3,N4'-diphenyl-](/img/structure/B14745648.png)
